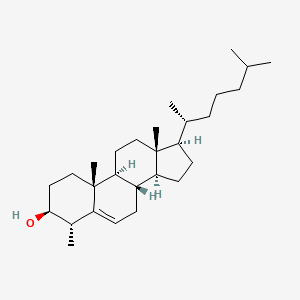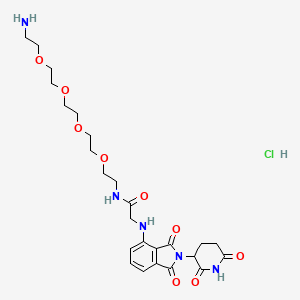![molecular formula C21H22O11 B11935512 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Engeletin is a natural flavonoid compound known for its diverse physiological and pharmacological effects. It is primarily found in the leaves of Engelhardia roxburghiana and other liliaceous plants. Engeletin has garnered significant attention due to its anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Engeletin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the glycosylation of dihydrokaempferol with rhamnose. This reaction typically requires the presence of a glycosyl donor, such as rhamnose, and a catalyst to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of engeletin often involves the extraction and purification from natural sources, such as Rhizoma Smilacis Glabrae. The process includes adsorption using macroporous resins, followed by dynamic adsorption/desorption experiments. The final purification is achieved through preparative high-performance liquid chromatography (HPLC) and silica gel chromatography, resulting in high-purity engeletin .
Analyse Des Réactions Chimiques
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Engeletin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of engeletin with enhanced or modified pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Engeletin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing other flavonoid compounds.
- Studied for its chemical reactivity and potential to form new derivatives with improved properties .
Biology:
- Investigated for its role in modulating biological pathways and cellular processes.
- Studied for its effects on oxidative stress and inflammation in biological systems .
Medicine:
- Potential therapeutic agent for treating diseases such as Alzheimer’s disease, cardiovascular diseases, and cancer.
- Exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development .
Industry:
- Used in the development of nutraceuticals and dietary supplements.
- Studied for its potential applications in cosmetics and skincare products due to its antioxidant properties .
Mécanisme D'action
Engeletin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Engeletin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6).
Antioxidant Action: Engeletin enhances the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Neuroprotective Action: Engeletin activates the Keap1/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Engeletin is often compared with other flavonoid compounds due to its unique properties:
Engeletin stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for various therapeutic applications.
Propriétés
Formule moléculaire |
C21H22O11 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18+,19+,20-,21-/m0/s1 |
Clé InChI |
VWBWQPAZMNABMR-IANHLVBBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)

